molecular formula C13H16O4 B8428750 Methyl 5-Acetyl-2-n-propoxybenzoate

Methyl 5-Acetyl-2-n-propoxybenzoate

Cat. No. B8428750
M. Wt: 236.26 g/mol
InChI Key: ARUSBDHTDDLUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-Acetyl-2-n-propoxybenzoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-Acetyl-2-n-propoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Acetyl-2-n-propoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-Acetyl-2-n-propoxybenzoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 5-acetyl-2-propoxybenzoate

InChI

InChI=1S/C13H16O4/c1-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16-3/h5-6,8H,4,7H2,1-3H3

InChI Key

ARUSBDHTDDLUII-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of methyl 5-acetyl-2-hydroxybenzoate (10 g, 0.0515 mol), 1-iodopropane (10.5 g, 0.0618 mol), anhydrous potassium carbonate (14.2 g, 0.103 mol) and 2-butanone (200 ml) was heated under reflux for 18 hours. A further quantity of 1-iodopropane (10.5 g, 0.0618 mol) was then added and heating under reflux continued for a further 24 hours. The solvent was removed by evaporation under vacuum and the residue partitioned between water (200 ml) and ethyl acetate (200 ml). The aqueous phase was extracted with ethyl acetate (2×100 ml), then the organic solutions combined, dried (Na2SO4) and evaporated under vacuum. The residue was chromatographed on Silica gel (120 g) using a methanol in dichloromethane elution gradient (0-1%), then crystallization of the product from ethyl acetate-hexane gave the title compound as white crystals (6.85 g, 56%), m.p. 49° C. Found: C,65.76; H,6.72. C13H16O4 requires C,66.08; H,6.83%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Yield
56%

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